molecular formula C5H8 B031179 3-Methyl-1-butyne CAS No. 598-23-2

3-Methyl-1-butyne

Cat. No.: B031179
CAS No.: 598-23-2
M. Wt: 68.12 g/mol
InChI Key: USCSRAJGJYMJFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-butyne can be synthesized through various methods. One common approach involves the dehydrohalogenation of 3-chloro-3-methyl-1-butene using a strong base such as sodium amide (NaNH2). Another method includes the reaction of isobutylene with acetylene in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of isopentane. This process involves the use of transition metal catalysts and high temperatures to achieve the desired product .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-butyne is unique due to its specific structure, which includes a methyl group at the third carbon. This structural feature imparts distinct reactivity and properties compared to other terminal alkynes. Its ability to undergo specific reactions, such as the Pauson-Khand reaction, highlights its versatility in organic synthesis .

Properties

IUPAC Name

3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCSRAJGJYMJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208528
Record name 3-Methylbut-1-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-23-2
Record name 3-Methyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-23-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbut-1-yne
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbut-1-yne
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Record name 3-methylbut-1-yne
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Record name 3-METHYLBUT-1-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-methyl-1-butyne?

A1: The molecular formula of this compound is C5H8, and its molecular weight is 68.12 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, studies have characterized its infrared, Raman, and far-infrared spectra. [] This data, along with ab initio calculations, helps understand its vibrational modes and internal rotation. []

Q3: Is there information available about the compatibility of this compound with other materials?

A3: While the provided research doesn't delve deeply into material compatibility, it's important to consider its reactivity when choosing materials. As an alkyne, it can undergo various reactions, particularly with electrophiles and in the presence of catalysts. Always consult compatibility charts and perform appropriate testing.

Q4: Can this compound act as a building block in organic synthesis?

A4: Absolutely! 3-Chloro-3-methyl-1-butyne, a derivative, is a versatile reagent. It's used in synthesizing naturally occurring acetylchromenes, [] a Vitamin E precursor, [] and even the natural product Mollugin. []

Q5: Does this compound play a role in any catalytic processes?

A5: While not directly acting as a catalyst, research highlights its use in studying catalytic reactions. For instance, its reaction with a ruthenium complex yields insights into allenyl to alkenylcarbyne tautomerization. []

Q6: Have there been any computational studies on this compound?

A6: Yes, ab initio calculations have been employed to study its structure, vibrational frequencies, and internal rotation. [, ] This computational data complements experimental findings and aids in interpreting spectroscopic information.

Q7: How do structural modifications of this compound derivatives affect their activity?

A7: Research on acetylenic alcohols as corrosion inhibitors reveals that replacing the acetylenic hydrogen with halogens, especially iodine, enhances their protective action on nickel. [] This highlights the impact of structural changes on activity.

Q8: Are there examples of SAR studies involving this compound in a medicinal chemistry context?

A8: The synthesis and cytotoxic activity evaluation of benzopyranoxanthone analogues, incorporating a this compound derived moiety, demonstrate SAR principles. [, ] These studies highlight how structural variations within this class influence their antiproliferative activity.

Q9: Is there specific information available on SHE regulations concerning this compound?

A9: While the provided research doesn't explicitly address SHE regulations, it's crucial to handle all chemicals with caution. Always consult Safety Data Sheets (SDS) and follow appropriate laboratory safety protocols.

Q10: What analytical techniques are commonly employed in studying this compound and its derivatives?

A10: Various methods are utilized, including:

  • Gas chromatography-mass spectrometry (GC-MS): For analyzing reaction products and identifying byproducts. []
  • Nuclear magnetic resonance (NMR): To confirm the structures of synthesized compounds. [, , ]
  • Infrared (IR) and Raman spectroscopy: For studying vibrational modes and structural characteristics. [, ]

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